6-Chloro-2-(4-formylphenyl)benzoic acid
Description
6-Chloro-2-(4-formylphenyl)benzoic acid is a benzoic acid derivative characterized by a chlorine substituent at the 6-position of the benzene ring and a 4-formylphenyl group at the 2-position. Benzoic acid derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . The chlorine atom enhances lipophilicity and metabolic stability, while the formyl group (-CHO) introduces electrophilic reactivity, making this compound a valuable intermediate for synthesizing Schiff bases, coordination complexes, or bioactive molecules via condensation reactions .
Properties
IUPAC Name |
2-chloro-6-(4-formylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-12-3-1-2-11(13(12)14(17)18)10-6-4-9(8-16)5-7-10/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTOXLMMRNFDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688920 | |
| Record name | 3-Chloro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-50-4 | |
| Record name | 3-Chloro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-formylphenyl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 2-(4-formylphenyl)benzoic acid. The reaction typically employs thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 2-(4-formylphenyl)benzoic acid
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
The product is then purified through recrystallization or column chromatography to obtain the desired 6-Chloro-2-(4-formylphenyl)benzoic acid.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-2-(4-formylphenyl)benzoic acid may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-formylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 6-Chloro-2-(4-carboxyphenyl)benzoic acid
Reduction: 6-Chloro-2-(4-hydroxyphenyl)benzoic acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-(4-formylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-formylphenyl)benzoic acid depends on its interaction with molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The chloro substituent can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The overall effect of the compound is determined by its ability to modulate specific molecular pathways, which can be studied using biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include:
4-Chlorobenzoic acid (CAS 74-11-3): Lacks the formylphenyl group, resulting in lower molecular weight (156.57 g/mol) and higher solubility in polar solvents .
2-Chloro-6-fluoro-3-formylbenzoic acid (CAS 1131605-23-6): Substitution of chlorine with fluorine at the 6-position and formyl group at the 3-position alters electronic properties and hydrogen-bonding capacity (XLogP3: 1.6) .
5-[(2-chloro-6-fluorobenzyl)amino]-2-(4-morpholinyl)benzoic acid (CAS 765933-61-7): Incorporates a morpholinyl group, enhancing solubility in organic solvents (MW: 364.8 g/mol) .
Table 1: Physicochemical Comparison
Key Research Findings
- Toxicity Prediction : QSTR models using molecular connectivity indices (0JA, 1JA) accurately predict LD₅₀ values for chlorinated benzoic acids, highlighting the importance of substituent position and electronic effects .
- Structure-Activity Relationships : The formyl group enhances electrophilicity, enabling applications in drug design (e.g., as a Michael acceptor or for forming hydrazones) .
- Comparative Solubility : Chlorine and formyl groups reduce aqueous solubility compared to hydroxyl or carboxyl-substituted analogs, necessitating formulation optimization for pharmaceutical use .
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